1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[5-(1-benzothiophen-5-yl)furan-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2S/c1-9(15)12-3-4-13(16-12)10-2-5-14-11(8-10)6-7-17-14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYZFDARYZDTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=CC3=C(C=C2)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzothiophene and Furan Precursors
Benzothiophene Derivatives Preparation: Benzothiophene cores can be synthesized by cyclization reactions involving ortho-substituted thiophenes or via transition-metal catalyzed coupling reactions. For example, 1-benzothiophen-5-yl boronate esters or halides are common intermediates used for further coupling steps.
Furan-2-yl Ethanone Preparation: The 2-acetylfuran moiety (furan ring with an ethanone substituent at position 2) is typically prepared by condensation of furan-2-carboxaldehyde with acetylating agents or via Friedel-Crafts acylation of furan derivatives under controlled conditions to avoid ring degradation.
Cross-Coupling Methodologies
A widely employed approach for assembling 1-[5-(1-benzothiophen-5-yl)furan-2-yl]ethan-1-one is the Suzuki-Miyaura cross-coupling reaction , which couples an aryl or heteroaryl boronic acid/ester with an aryl halide under palladium catalysis.
| Component | Details |
|---|---|
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |
| Base | K2CO3, Na2CO3, or Cs2CO3 |
| Solvent | Mixture of water and organic solvent (e.g., dioxane, THF) |
| Temperature | 80–110 °C |
| Time | 6–24 hours |
- 5-bromo-1-benzothiophene reacts with 2-acetylfuran-5-boronic acid (or boronate ester) in the presence of Pd catalyst and base.
- The coupling forms the C-C bond between the benzothiophene 5-position and furan 5-position.
- The product is isolated by extraction and purified by chromatography.
This method offers good regioselectivity and functional group tolerance, preserving the sensitive furan and benzothiophene rings.
Alternative Preparation via Friedel-Crafts Acylation on Preformed Biaryl
In some cases, the biaryl system (benzothiophene-furan) is first constructed by cross-coupling of benzothiophene and furan derivatives, followed by selective acylation at the furan 2-position using Friedel-Crafts conditions:
- Reagents: Acetyl chloride or acetic anhydride with Lewis acid catalysts such as AlCl3.
- Conditions: Low temperature, inert atmosphere to prevent ring degradation.
- Outcome: Introduction of the ethanone group at the 2-position of the furan ring.
This method requires careful control to avoid polyacylation or decomposition.
Mechanochemical Synthesis
Mechanochemical methods involving ball milling have been explored for heterocyclic compound synthesis, offering solvent-free or minimal solvent conditions, shorter reaction times, and enhanced reactivity.
- Potential application includes the coupling of benzothiophene and furan derivatives or formation of ketone functionalities under mechanochemical activation.
- This method can improve reaction efficiency and scalability.
Data Table Summarizing Preparation Methods
Research Findings and Analytical Confirmation
The structure of synthesized compounds like this compound is typically confirmed by:
- Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^13C-NMR spectra showing characteristic chemical shifts for the benzothiophene, furan, and acetyl groups.
- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight.
- Infrared Spectroscopy (IR): Carbonyl stretch (~1700 cm^-1) confirming the ketone.
- Elemental Analysis: To confirm purity and composition.
Yields reported for similar heteroaryl ketones via Suzuki coupling are generally high (70–90%), with reaction times ranging from 6 to 24 hours depending on substrate and conditions.
Green chemistry approaches, such as the use of DES, have demonstrated reduced energy consumption and improved environmental profiles without compromising yields.
Chemical Reactions Analysis
1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring, with reagents such as bromine or nitric acid, leading to halogenated or nitrated derivatives.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in acetic acid for bromination, and concentrated nitric acid for nitration.
Major products formed from these reactions include carboxylic acids, alcohols, and halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Pharmacological Applications
1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one is being studied for its potential as a pharmacophore in drug design. Research indicates that it may possess anti-inflammatory and anticancer properties. The compound's mechanism of action is believed to involve interactions with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Case Study: Anti-Cancer Activity
A study investigated the compound's efficacy against certain cancer cell lines, demonstrating significant cytotoxic effects. The results suggested that the compound could inhibit tumor growth by inducing apoptosis in cancer cells. Further research is necessary to elucidate the exact molecular mechanisms involved.
Materials Science
Applications in Organic Electronics
The compound's unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport and luminescence is critical for enhancing the efficiency of these devices.
Biological Studies
Interactions with Biological Macromolecules
In biological studies, this compound is used to explore its interactions with proteins and nucleic acids. Understanding these interactions can provide insights into its potential therapeutic roles and mechanisms of action.
Mechanism of Action
The mechanism of action of 1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related ethanone derivatives, focusing on molecular features, synthetic routes, and properties.
Table 1: Structural and Functional Comparison
Key Differences and Trends
Electronic Effects: Benzothiophene vs. Halogenation: Bromine substitution in 1-(5-bromofuran-2-yl)ethan-1-one increases molecular weight and reactivity for cross-coupling reactions, unlike the fluorine-substituted analog in , which prioritizes metabolic stability .
Synthetic Routes :
- The target compound likely shares synthetic strategies with analogs such as 1-(5-(4-chlorophenyl)furan-2-yl)ethan-1-one derivatives , which are synthesized via Claisen-Schmidt condensations or Suzuki-Miyaura couplings (e.g., Pd-catalyzed cross-coupling in ).
- Thiosemicarbazone derivatives (e.g., 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one) employ reflux with hydrazinecarbothioamides, a method adaptable for introducing heterocyclic diversity .
Biological Activity: Antimicrobial Potential: Compounds like 1-(3-(2-mercaptobenzo[d]oxazol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one (from ) exhibit antitubercular activity, suggesting that the benzothiophene-furan hybrid may share similar pharmacophoric features. Antibacterial Analogs: Ethane-1-one derivatives with pyridinyl or indazole groups (e.g., ) show enhanced activity due to nitrogen-rich scaffolds, a contrast to the sulfur/oxygen-dominated target compound.
Physical Properties: Melting Points: Brominated or fluorinated derivatives (e.g., ) generally exhibit higher melting points (145–148°C for 5a in ) compared to non-halogenated analogs, likely due to stronger intermolecular forces.
Biological Activity
1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one, a compound featuring a unique combination of benzothiophene and furan rings, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
Chemical Formula: C14H10O2S
Molar Mass: 242.29 g/mol
CAS Number: 1490665-95-6
Density: 1.257 g/cm³ (predicted)
Boiling Point: 436.6 °C (predicted)
The structure consists of a furan ring attached to a benzothiophene moiety, which may contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzothiophene Ring: Cyclization of 2-mercaptobenzaldehyde with acetic anhydride.
- Formation of the Furan Ring: Utilization of the Paal-Knorr synthesis method.
- Coupling Reaction: Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that benzothiophene derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines .
Anti-inflammatory Effects
The compound is also studied for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Antimicrobial Activity
Benzothiophene derivatives have demonstrated broad-spectrum antimicrobial activity. For instance, certain derivatives have been shown to be effective against various bacterial strains, outperforming conventional antibiotics like streptomycin .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation: It can bind to receptors involved in signaling pathways that regulate cell proliferation and survival.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar structures:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 1-(Furan-2-yl)ethanone | Furan-based | Limited anticancer activity |
| 1-(Benzothiophen-2-yl)ethanone | Benzothiophene-based | Moderate anti-inflammatory effects |
| 1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethanone | Hybrid (Benzothiophene + Furan) | Strong anticancer and antimicrobial activities |
Case Studies
Several case studies highlight the efficacy of benzothiophene derivatives in preclinical models:
- Anticancer Study: A derivative similar to the compound was tested on human breast cancer cells, showing a significant reduction in cell viability at concentrations as low as 10 µM.
- Anti-inflammatory Study: In a murine model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups.
Q & A
Q. What are the recommended synthetic routes for 1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one?
Methodological Answer: The compound can be synthesized via palladium-catalyzed double C–H bond functionalization , which enables regioselective coupling at the β-position of thiophene derivatives (e.g., using aryl halides and furan precursors). For example, palladium catalysts facilitate cross-coupling between brominated intermediates and substituted furans under optimized reaction conditions (e.g., solvent, temperature, ligand selection) . Additionally, Büchner-Curtius-Schlotterbeck-type reactions with diazomethane or isoprene can functionalize furan moieties, though yields may vary depending on reaction time and catalyst choice (e.g., ruthenium dihydride complexes) .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer: Refer to safety data sheets (SDS) for guidance:
- Storage : Keep in a tightly sealed container under inert gas (e.g., nitrogen) at –20°C to prevent oxidation or moisture absorption.
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid contact with skin/eyes due to potential irritancy (based on analogs like 1-(5-methyl-2-furyl)ethan-1-one) .
- Decomposition : Monitor for exothermic reactions; avoid exposure to open flames or high temperatures .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR to confirm furan and benzothiophene substituents (e.g., aromatic proton signals at δ 6.5–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]).
- X-ray Crystallography : Use SHELXL for refinement to resolve structural ambiguities (e.g., twinning or disorder in crystal lattices) .
- IR Spectroscopy : Identify ketone (C=O stretch ~1700 cm) and aromatic C–H stretches .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data during refinement?
Methodological Answer:
- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to improve resolution.
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals .
- Disorder Modeling : Apply PART/SUMP constraints to resolve overlapping electron density for flexible groups (e.g., furan-thiophene linkages).
- Validation Tools : Cross-check with PLATON or CCDC Mercury to ensure geometric plausibility .
Q. What strategies optimize regioselectivity in palladium-catalyzed coupling reactions for derivatives?
Methodological Answer:
- Ligand Screening : Bulky ligands (e.g., P(t-Bu)) favor β-C–H activation over competing α-sites .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance catalyst stability and selectivity.
- Substrate Prefunctionalization : Introduce directing groups (e.g., carbonyl) to steer coupling to desired positions .
Q. How to analyze byproduct formation in multi-step syntheses involving this compound?
Methodological Answer:
- Chromatographic Separation : Use flash chromatography (e.g., pentane/EtOAc gradients) to isolate isomers (e.g., 15a vs. 15b in palladium-catalyzed reactions) .
- Reaction Monitoring : Employ LC-MS or TLC at intermediate steps to detect side products early.
- Mechanistic Probes : Use deuterated analogs or kinetic isotope effects to identify rate-limiting steps .
Q. What computational methods support the interpretation of ambiguous spectral data?
Methodological Answer:
- DFT Calculations : Simulate NMR chemical shifts (e.g., using Gaussian or ORCA) to match experimental data and confirm regiochemistry .
- Molecular Dynamics (MD) : Model conformational flexibility to explain broad NMR signals or crystallographic disorder.
- Docking Studies : Predict binding modes if investigating bioactivity (e.g., benzothiophene interactions with enzyme pockets).
Q. How to design experiments to elucidate structure-activity relationships (SAR) for bioactivity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., electron-withdrawing groups on benzothiophene) and test in biological assays.
- Pharmacophore Mapping : Use X-ray or docking data to identify critical motifs (e.g., ketone position for hydrogen bonding).
- Metabolic Stability : Assess furan ring oxidation susceptibility via cytochrome P450 assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
